3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid
Description
3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid (CAS 101585-37-9) is a sulfonamide-functionalized propionic acid derivative with the molecular formula C₁₇H₁₈NO₄S and a molecular weight of 332.39 g/mol . Its IUPAC name, 3-{(4-methylphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid, reflects its structure: a propionic acid backbone linked to a p-tolyl (4-methylphenyl) group and a toluene-4-sulfonyl (tosyl) group via an amino bridge. This compound is of interest in medicinal and organic chemistry due to its sulfonamide moiety, which is commonly associated with enzyme inhibition and drug design .
Properties
IUPAC Name |
3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-3-7-15(8-4-13)18(12-11-17(19)20)23(21,22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLWAQRJLXJDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364278 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101585-37-9 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation and Amine Coupling
The foundational step involves synthesizing the sulfonamide intermediate through nucleophilic aromatic substitution. p-Toluenesulfonyl chloride reacts with p-toluidine under basic conditions to form N-(p-tolyl)toluenesulfonamide .
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (DMF, N-methyl-2-pyrrolidone [NMP]).
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Temperature : 80–100°C for 6–12 hours.
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Mechanism : The amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Key Optimization :
Propionic Acid Functionalization
The sulfonamide intermediate undergoes alkylation with 3-bromopropionic acid or Michael addition with acrylic acid to introduce the carboxylic acid moiety.
Alkylation Protocol :
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Reagents : Sulfonamide intermediate, 3-bromopropionic acid, triethylamine (TEA).
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Conditions : Reflux in acetonitrile (12–18 hours).
Michael Addition Alternative :
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Catalyst : Tetrabutylammonium bromide (TBAB) facilitates conjugate addition of the sulfonamide to acrylic acid.
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Advantage : Avoids halogenated byproducts, enhancing green chemistry metrics.
Optimization of Reaction Conditions
Solvent and Base Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Base | K₂CO₃ | +10% vs. NaH |
| Temperature | 90°C | Maximizes rate |
Data derived from comparative studies show DMF enhances intermediate solubility, while K₂CO₃ minimizes side reactions versus stronger bases like NaH.
Catalytic Hydrogenation
For nitro-group reduction in intermediates (e.g., 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole), hydrogenation conditions are critical:
Mechanistic Insight :
Hydrogen dissociates on Pd surfaces, enabling nitro-to-amine reduction without over-hydrogenation of aromatic rings.
Purification and Characterization
Crystallization Techniques
Analytical Validation
| Technique | Target Signal | Purpose |
|---|---|---|
| ¹H NMR | δ 2.3–2.6 ppm (propionic acid CH₂) | Confirm backbone integrity |
| HPLC | Retention time = 8.2 min (C18 column) | Assess purity (>99%) |
| FT-IR | 1350 cm⁻¹ (S=O stretch) | Verify sulfonamide formation |
Industrial-Scale Adaptations
Continuous-Flow Reactors
Chemical Reactions Analysis
Ecamsule undergoes several types of chemical reactions, including:
Photoisomerization: When exposed to ultraviolet light, ecamsule undergoes reversible photoisomerization, where the molecule changes its structure but can revert to its original form.
Common reagents and conditions used in these reactions include ultraviolet light sources for photoisomerization and photoexcitation. The major product formed from these reactions is the thermally relaxed form of ecamsule, which effectively dissipates the absorbed ultraviolet energy.
Scientific Research Applications
Ecamsule has several scientific research applications, including:
Mechanism of Action
Ecamsule protects against ultraviolet wavelengths in the 290–400 nanometer range, with peak protection at 345 nanometers . When exposed to ultraviolet light, ecamsule undergoes reversible photoisomerization followed by photoexcitation. The absorbed ultraviolet radiation is then released as thermal energy, preventing it from penetrating the skin . This mechanism helps reduce the formation of ultraviolet-induced pyrimidine dimers and delays the onset of skin cancer .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 3-(4-Chlorophenyl)propionic acid) increase acidity compared to electron-donating groups (e.g., methyl in 3-(p-Tolyl)propionic acid) .
Sulfonamide Derivatives
Sulfonamide-containing compounds exhibit distinct reactivity due to the sulfonyl group’s electron-withdrawing nature and capacity for protein binding.
Key Observations :
- The tosyl group in both compounds enhances stability and binding affinity to enzymes. However, the amino acid structure in N-p-Tosyl-L-phenylalanine grants it chiral centers and peptide compatibility, unlike the simpler propionic acid backbone in the target compound .
- The dual p-tolyl and tosyl groups in this compound may confer steric hindrance, affecting its interaction with biological targets .
Thiazolyl Derivatives
Thiazole-ring-containing propionic acids demonstrate modified electronic properties and bioactivity.
Key Observations :
- Such derivatives often exhibit broader bioactivity (e.g., antimicrobial, antitumor) compared to non-heterocyclic analogs .
Key Observations :
- Metabolites like 3-(4-Hydroxyphenyl)propionic acid are smaller and more polar , facilitating rapid absorption and excretion .
Biological Activity
3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid, also known by its chemical formula C₁₇H₁₉NO₄S, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a propionic acid backbone linked to a sulfonamide group derived from toluene-4-sulfonyl and a p-tolyl amino group. Its molecular weight is 347.40 g/mol. The presence of both the sulfonamide and carboxylic acid functional groups contributes to its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes, potentially acting as an inhibitor. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, which is critical in folate synthesis.
- Modulation of Receptor Activity : The amino acid structure may allow this compound to interact with specific receptors in biological systems, which could influence signaling pathways related to growth and metabolism.
Case Study: In Vitro Evaluation
A study evaluated the antimicrobial activity of sulfonamide derivatives, revealing that modifications in the aromatic rings significantly affected their potency. While direct data on our compound is scarce, it is plausible that this compound could exhibit similar trends in activity depending on its substitution patterns.
Table 1: Comparison of Antimicrobial Activities of Sulfonamide Derivatives
| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | Sulfanilamide | 32 µg/mL |
| 3-Amino-2-methylpropionic acid | 3-Amino-2-methylpropionic acid | 64 µg/mL |
| This compound | TBD | TBD |
Applications in Drug Development
The unique structure of this compound positions it as a candidate for drug development. Its potential as an enzyme inhibitor or receptor modulator could lead to novel therapeutic agents for conditions such as bacterial infections or metabolic disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the sulfonamide and amino functionalities. Methods such as conjugate addition reactions have been employed successfully in creating related compounds with promising biological activities.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. This includes:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To understand how this compound interacts at the molecular level with biological targets.
- Structure-Activity Relationship (SAR) Analysis : To optimize its structure for enhanced biological activity.
Q & A
Q. What are the recommended synthetic routes for 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid?
- Methodological Answer : The synthesis typically involves sulfonation of toluene derivatives followed by coupling with p-toluidine and subsequent propionic acid functionalization. Key steps include:
- Sulfonation : p-Toluenesulfonyl chloride (CAS 98-59-9, referenced in ) is a common reagent for introducing the sulfonyl group.
- Amine Coupling : Reacting the sulfonyl chloride with p-toluidine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
- Propionic Acid Attachment : Alkylation or Michael addition to introduce the propionic acid moiety.
Characterization of intermediates via FT-IR (to confirm sulfonamide C=O stretch at ~1350 cm⁻¹) and HPLC (purity >95%) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm for toluene and p-tolyl groups) and propionic acid protons (δ 2.3–2.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₆H₁₇NO₄S; theoretical 319.09 g/mol) .
- Solubility Testing : Compare experimental solubility in polar solvents (e.g., DMSO, ethanol) with DFT-predicted parameters (e.g., δ = 24–28 MPa¹/² for similar propionic acid derivatives) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict optimal reaction conditions:
- Transition State Analysis : Identify energy barriers for sulfonamide formation using software like Gaussian or ORCA.
- Solvent Screening : COSMO-RS simulations to select solvents that maximize yield (e.g., dichloromethane vs. THF) .
- Feedback Loops : Integrate experimental data (e.g., temperature, catalyst loading) into computational models to refine predictions iteratively .
Q. How to resolve discrepancies in solubility data during formulation studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent impurities. Strategies include:
- Comparative Analysis : Measure solubility in controlled conditions (25°C, inert atmosphere) and cross-validate with Hansen solubility parameters (e.g., δₕ = hydrogen bonding contribution) from DFT (Table 7 in ).
- Crystallography : X-ray diffraction to identify polymorphs affecting solubility .
- Standardized Protocols : Adopt USP/ACS guidelines for solvent purity and temperature calibration .
Q. What advanced spectroscopic techniques validate electronic properties for mechanistic studies?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor charge-transfer transitions (λₘₐₓ ~270 nm for aromatic sulfonamides) to assess electronic interactions .
- Time-Dependent DFT (TD-DFT) : Simulate electronic spectra and compare with experimental data to confirm excited-state behavior .
- EPR Spectroscopy : Detect radical intermediates in reaction mechanisms (e.g., sulfonyl radical formation during photodegradation) .
Data Contradiction Analysis
Q. How to address conflicting reactivity data in catalytic applications?
- Methodological Answer :
- Controlled Replicates : Repeat experiments with rigorously purified reagents (e.g., redistilled p-toluenesulfonyl chloride) to rule out impurity effects.
- Kinetic Profiling : Use stopped-flow NMR or microcalorimetry to track reaction rates under varying conditions (pH, temperature) .
- Cross-Platform Validation : Compare results across labs using standardized reactors (e.g., continuous-flow systems for scalable synthesis) .
Scaling-Up Synthesis
Q. What reactor design principles apply to large-scale production?
- Methodological Answer :
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator design for viscous intermediates .
- Heat Management : Jacketed reactors with PID-controlled cooling to prevent exothermic runaway during sulfonation .
- Membrane Separation : Integrate nanofiltration membranes (MWCO ~500 Da) to isolate the product from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
